molecular formula C5H4BrNaO2S2 B13182044 Sodium 5-bromo-4-methylthiophene-2-sulfinate

Sodium 5-bromo-4-methylthiophene-2-sulfinate

Cat. No.: B13182044
M. Wt: 263.1 g/mol
InChI Key: BKWINBVDYJJDTK-UHFFFAOYSA-M
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Description

Sodium 5-bromo-4-methylthiophene-2-sulfinate is a sulfinic acid salt derivative of a substituted thiophene ring. Its structure comprises a thiophene backbone with a bromine atom at the 5-position, a methyl group at the 4-position, and a sulfinate group (-SO₂⁻Na⁺) at the 2-position. Its applications span pharmaceuticals, agrochemicals, and materials science, though detailed physicochemical data (e.g., solubility, thermal stability) remain underreported in publicly available literature.

Properties

Molecular Formula

C5H4BrNaO2S2

Molecular Weight

263.1 g/mol

IUPAC Name

sodium;5-bromo-4-methylthiophene-2-sulfinate

InChI

InChI=1S/C5H5BrO2S2.Na/c1-3-2-4(10(7)8)9-5(3)6;/h2H,1H3,(H,7,8);/q;+1/p-1

InChI Key

BKWINBVDYJJDTK-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=C1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

Mechanism of Action

The mechanism of action of sodium 5-bromo-4-methylthiophene-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, where it replaces other functional groups, or in electrophilic addition reactions, where it adds to electron-rich substrates . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally analogous to other brominated thiophene derivatives, but key differences in substituents and functional groups critically influence reactivity and applications. Below is a comparative analysis with two closely related compounds:

Property Sodium 5-bromo-4-methylthiophene-2-sulfinate Methyl 5-bromo-4-(N-(sec-butyl)sulfamoyl)thiophene-2-carboxylate Sodium 3-methoxybenzoate
Core Structure Thiophene ring Thiophene ring Benzene ring
Substituents 5-Br, 4-CH₃, 2-SO₂⁻Na⁺ 5-Br, 4-(N-(sec-butyl)sulfamoyl), 2-COOCH₃ 3-OCH₃, COO⁻Na⁺
Functional Groups Sulfinate (-SO₂⁻Na⁺) Sulfamoyl (-NHSO₂-), methyl ester (-COOCH₃) Methoxy (-OCH₃), carboxylate (-COO⁻Na⁺)
Reactivity High (sulfinate as leaving group; Br for coupling) Moderate (sulfamoyl and ester groups limit reactivity) Low (stable carboxylate salt)
Applications Cross-coupling reactions, intermediates Pharmaceutical intermediate Thermal studies, coordination chemistry

Key Findings

Reactivity Differences: The sulfinate group in this compound enhances its utility in nucleophilic substitution or transition-metal-catalyzed reactions compared to Methyl 5-bromo-4-(N-(sec-butyl)sulfamoyl)thiophene-2-carboxylate, where steric hindrance from the sulfamoyl and ester groups reduces reactivity .

Electronic and Steric Effects: The electron-withdrawing bromine atom in the thiophene derivatives increases electrophilicity at the 5-position, favoring cross-coupling. However, the methyl group at the 4-position in this compound introduces steric effects that may slow reactions compared to non-methylated analogues.

Thermal and Solubility Properties: Limited thermal data exist for this compound. In contrast, Sodium 3-methoxybenzoate has been characterized for thermal stability in solid-state studies, with decomposition temperatures exceeding 300°C . The sulfinate group likely improves water solubility compared to sulfamoyl or ester-containing analogues, though experimental confirmation is needed.

Biological Activity

Sodium 5-bromo-4-methylthiophene-2-sulfinate is a thiophene derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of thiophene derivatives, which are known for their diverse pharmacological effects. Understanding the biological activity of this compound involves examining its mechanism of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

This compound can be described by its molecular formula, which includes a bromine atom and a sulfinic acid group. This structure contributes to its reactivity and interaction with biological systems.

Thiophene derivatives, including this compound, have been shown to interact with various biological targets, leading to significant alterations in cellular processes. The mode of action often involves:

  • Inhibition of Enzymatic Activity : Thiophene compounds can inhibit specific enzymes, contributing to their therapeutic effects.
  • Cell Cycle Modulation : Some derivatives affect cell cycle progression, particularly in cancer cells, by disrupting mitotic spindle formation.
MechanismDescription
Enzyme InhibitionInteracts with enzymes to reduce their activity
Cell Cycle ModulationDisrupts normal cell division processes
Antioxidant ActivityScavenges free radicals and reduces oxidative stress

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics. Studies indicate that this compound exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB), making it a candidate for central nervous system applications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antitumor Activity : Several studies have reported that thiophene derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against human pancreatic tumor cells and epithelial carcinoma cells by inhibiting tubulin polymerization, thereby blocking mitosis .
  • Antimicrobial Properties : The compound has potential antimicrobial effects, which are common among sulfonamide-containing compounds. These properties are attributed to their ability to interfere with bacterial metabolic pathways .
  • Anti-inflammatory Effects : There is evidence suggesting that thiophene derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessTarget Cells/Organisms
AntitumorHighMIA PaCa-2 (pancreatic), A431 (epithelial carcinoma)
AntimicrobialModerateVarious bacterial strains
Anti-inflammatorySignificantInflammatory cell lines

Case Studies

Recent studies have focused on the synthesis and evaluation of thiophene derivatives for their biological activities:

  • A study designed new 3,5-disubstituted thiophene derivatives as antitumor agents and found that modifications at specific positions significantly enhanced their antiproliferative activity against multiple cancer cell lines .
  • Another investigation into sulfonamide compounds indicated that structural variations could lead to enhanced antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents based on thiophene scaffolds .

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